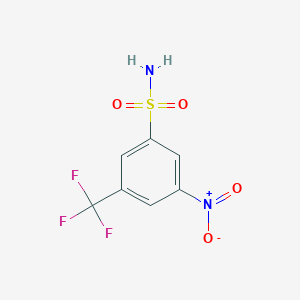![molecular formula C11H16N2O B6588884 (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol CAS No. 1931950-01-4](/img/no-structure.png)
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, or 3-APM, is an organic compound belonging to the class of pyrrolidinols. It is a white, crystalline solid with a melting point of 125°C and a boiling point of 194°C. 3-APM is used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a building block in the synthesis of peptides, and as a ligand in the study of protein-ligand interactions.
Scientific Research Applications
3-APM has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, such as peptides and nucleotides. It is also used as a building block in the synthesis of peptides, and as a ligand in the study of protein-ligand interactions. Additionally, 3-APM has been used in the study of enzyme inhibition, as well as in the study of receptor binding.
Mechanism of Action
The mechanism of action of 3-APM is largely dependent on its scientific research application. For example, when used as a reagent in the synthesis of other compounds, 3-APM acts as a nucleophile and reacts with a variety of electrophiles. When used as a ligand in the study of protein-ligand interactions, 3-APM binds to the active site of a protein and alters its function. Additionally, when used in the study of enzyme inhibition, 3-APM binds to the active site of an enzyme and prevents it from catalyzing a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APM are largely dependent on its scientific research application. For example, when used as a reagent in the synthesis of other compounds, 3-APM can affect the structure and function of the molecules it is used to synthesize. When used as a ligand in the study of protein-ligand interactions, 3-APM can alter the activity of the protein it binds to. Additionally, when used in the study of enzyme inhibition, 3-APM can inhibit the activity of the enzyme it binds to.
Advantages and Limitations for Lab Experiments
The advantages of using 3-APM in lab experiments include its high purity, its availability, and its low cost. Additionally, 3-APM is easy to work with and can be used in a variety of different applications. The main limitation of using 3-APM in lab experiments is its volatility, which can make it difficult to store and handle.
Future Directions
The potential future directions for 3-APM include its use in the synthesis of peptides, nucleotides, and other organic compounds; its use as a ligand in the study of protein-ligand interactions; its use in the study of enzyme inhibition; and its use in the study of receptor binding. Additionally, 3-APM could be used in the development of novel drugs and therapeutics. Finally, 3-APM could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis Methods
3-APM can be synthesized from 3-aminophenol and 1-methylpyrrolidin-3-ol in a two-step process. In the first step, the 3-aminophenol is reacted with 1-methylpyrrolidin-3-ol in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form 3-APM. This synthesis method is simple and efficient, and it yields a high purity product.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-aminophenylmethanol", "pyrrolidine", "sodium hydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-aminophenylmethanol with tert-butyldimethylsilyl chloride in the presence of imidazole to give the corresponding silyl ether.", "Step 2: Alkylation of pyrrolidine with the silyl ether using sodium hydride and methyl iodide to give the N-protected pyrrolidine derivative.", "Step 3: Deprotection of the silyl ether using hydrochloric acid to give the free hydroxyl group.", "Step 4: Reductive amination of the free hydroxyl group with the N-protected pyrrolidine derivative using sodium cyanoborohydride to give the desired (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.", "Step 5: Purification of the product by column chromatography using a mixture of diethyl ether and methanol as the eluent.", "Step 6: Neutralization of the product with sodium hydroxide and precipitation with water to obtain the final product as a white solid." ] } | |
CAS RN |
1931950-01-4 |
Product Name |
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol |
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



